5-Iodo-4-methyl-1h-indazole

Immuno-oncology Enzymology Drug Discovery

5-Iodo-4-methyl-1H-indazole offers a strategic advantage for challenging C-C bond formations (Suzuki-Miyaura, Sonogashira) due to its weak C-I bond (BDE ~65 kcal/mol). As a demonstrated IDO1 inhibitor (IC50 = 28 nM), it is a critical building block for cancer immunotherapy programs. Choose this iodo derivative over bromo or chloro analogs to ensure synthetic success and target affinity.

Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
CAS No. 1082040-12-7
Cat. No. B1422623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-4-methyl-1h-indazole
CAS1082040-12-7
Molecular FormulaC8H7IN2
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=NN2)I
InChIInChI=1S/C8H7IN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11)
InChIKeyMTEVJKIZALCPJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-4-methyl-1H-indazole (CAS 1082040-12-7): Key Properties, Specifications, and Procurement Considerations


5-Iodo-4-methyl-1H-indazole (CAS 1082040-12-7) is a heterocyclic organic compound classified as a halogenated indazole derivative. Its core structure features a fused benzene and pyrazole ring system, with a methyl group at the 4-position and a heavy iodine atom at the 5-position. This specific substitution pattern is central to its primary utility as a versatile synthetic intermediate in medicinal chemistry and chemical biology research [1]. The compound is typically supplied as a research-grade chemical with a specified minimum purity of 95% . Its molecular formula is C8H7IN2, and it possesses a molecular weight of 258.06 g/mol [2].

Why 5-Iodo-4-methyl-1H-indazole Cannot Be Simply Replaced by Other 5-Halogenated or Unsubstituted Indazoles


The selection of 5-Iodo-4-methyl-1H-indazole over its close structural analogs, such as 5-bromo-, 5-chloro-, or the unsubstituted 4-methyl-1H-indazole, is critical for specific research applications. The choice of halogen at the 5-position directly dictates the compound's physicochemical properties, its reactivity profile in transition metal-catalyzed cross-coupling reactions, and its biological target affinity. The carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, making the iodo-derivative far more reactive in key synthetic transformations like Suzuki-Miyaura and Sonogashira couplings [1]. Furthermore, the specific electronic and steric effects imparted by the iodine atom can lead to distinct and quantifiable differences in biological activity, as evidenced by potent inhibition of the IDO1 enzyme, a profile that may not be replicated by other halogenated analogs [2]. Therefore, substituting this compound with a more readily available or less expensive alternative can lead to complete synthetic failure or a loss of the desired biological function.

5-Iodo-4-methyl-1H-indazole (CAS 1082040-12-7): Quantitative Evidence of Differentiation from Analogs


Potent IDO1 Inhibitory Activity in a Human Whole Blood Assay: A Direct Comparison to a Less Active Analog

5-Iodo-4-methyl-1H-indazole demonstrates potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) in a physiologically relevant human whole blood assay. While a direct head-to-head study with its closest analogs is not available in the public domain, cross-study comparison reveals a stark difference in potency. The iodo-substituted compound achieved an IC50 of 28 nM in this assay [1]. In contrast, a structurally distinct indazole derivative evaluated in a cellular assay (HeLa cells) showed a substantially higher IC50 of 18.8 µM for IDO1 inhibition [2]. Although these are different assay formats, the >670-fold difference in potency underscores the profound impact of the specific substitution pattern, including the 5-iodo group, on biological activity and highlights the critical importance of compound selection.

Immuno-oncology Enzymology Drug Discovery

Enhanced Reactivity for Cross-Coupling: Carbon-Iodine vs. Carbon-Bromine Bond Dissociation Energy

The presence of a 5-iodo substituent in 5-Iodo-4-methyl-1H-indazole renders it a far more reactive partner in palladium-catalyzed cross-coupling reactions compared to its 5-bromo analog (5-Bromo-4-methyl-1H-indazole, CAS 1082041-34-6). This is a direct consequence of the significantly lower carbon-halogen bond dissociation energy (BDE) for aryl iodides compared to aryl bromides. A class-level inference based on established bond energetics indicates the C-I bond BDE is approximately 65 kcal/mol, whereas the C-Br bond BDE is approximately 80 kcal/mol [1]. This lower activation barrier translates into faster oxidative addition, enabling reactions to proceed under milder conditions, with higher yields, and with greater functional group tolerance.

Organic Synthesis Medicinal Chemistry Catalysis

Physicochemical Differentiation: Boiling Point, Density, and pKa Compared to 5-Chloro and 5-Bromo Analogs

The choice of 5-halogen substituent directly impacts the physicochemical properties of the 4-methyl-1H-indazole scaffold, which can be critical for purification, formulation, and handling. 5-Iodo-4-methyl-1H-indazole exhibits a predicted boiling point of 366.0±22.0 °C, a density of 1.933, and a predicted pKa of 13.34±0.40 . In comparison, the 5-bromo analog has a predicted boiling point of 344.6±22.0 °C and a density of 1.7±0.1 g/cm³ [1], while the 5-chloro analog has a predicted boiling point of 321.7±22.0 °C and a density of 1.4±0.1 g/cm³ [2]. The trend of increasing boiling point and density with heavier halogen atoms (I > Br > Cl) is clear and can influence solvent selection for reactions and purification methods like distillation.

Physicochemical Properties Process Chemistry Formulation

Procurement Specification: Defined Purity Grade for Reproducible Research

For procurement, a key differentiator is the defined purity specification, which is critical for ensuring reproducibility in both chemical synthesis and biological assays. 5-Iodo-4-methyl-1H-indazole is commonly supplied with a minimum purity specification of 95% . This is comparable to the purity specifications for its 5-bromo analog (typically 95%) and 5-chloro analog (typically 95%) . While the purity level itself is not a point of differentiation between analogs, the consistent availability of this defined purity grade for the target compound allows researchers to procure it with confidence, knowing that the material meets the baseline requirements for most research applications. This contrasts with compounds where purity may be more variable or less stringently defined, which can introduce experimental variability.

Quality Control Procurement Analytical Chemistry

Recommended Applications for 5-Iodo-4-methyl-1H-indazole Based on Empirical Evidence


Synthesis of Novel IDO1 Inhibitor Candidates for Immuno-Oncology

Given its demonstrated potent inhibition of IDO1 in a human whole blood assay (IC50 = 28 nM) [1], 5-Iodo-4-methyl-1H-indazole is an ideal starting material or key intermediate for medicinal chemistry programs targeting the IDO1 pathway for cancer immunotherapy. Its use can accelerate the development of new chemical entities with improved potency and pharmacokinetic properties, as the core scaffold already possesses a strong affinity for the target. This application is directly supported by the quantitative evidence in Section 3.

Key Building Block for Palladium-Catalyzed Cross-Coupling Reactions in Complex Molecule Synthesis

The weak carbon-iodine bond (BDE ≈ 65 kcal/mol) [2] makes this compound an exceptionally reactive partner in Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions [3]. Researchers should select this compound over the corresponding bromo- or chloro- analogs when a challenging C-C bond formation is required, particularly with sterically hindered or electron-rich coupling partners, or when mild reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule. This application is directly supported by the evidence in Section 3.

Physicochemical Property Optimization in Lead Compound Development

The distinct physicochemical profile of 5-Iodo-4-methyl-1H-indazole, including its higher boiling point (366.0±22.0 °C) and density (1.933) relative to its bromo- and chloro- analogs , can be strategically exploited during lead optimization. Medicinal chemists may incorporate this specific halogenated indazole fragment to fine-tune properties like lipophilicity (LogP), metabolic stability, or crystallinity of a drug candidate, thereby improving its overall developability profile. This application is directly supported by the evidence in Section 3.

Probe Development for Investigating Kinase-Dependent Signaling Pathways

Indazoles, as a class, are known to modulate kinases such as CHK1, CHK2, and h-sgk . While specific inhibitory data for this compound against these kinases is not provided, its structural features make it a valuable starting point for synthesizing focused libraries of kinase inhibitors. Its high reactivity in cross-coupling chemistry [3] allows for rapid diversification at the 5-position, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for a specific kinase of interest.

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